molecular formula C33H47NO12 B607505 Fmoc-NH-PEG8-CH2COOH CAS No. 868594-52-9

Fmoc-NH-PEG8-CH2COOH

Cat. No. B607505
CAS RN: 868594-52-9
M. Wt: 649.73
InChI Key: JRLUSGRARXJCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG8-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The Fmoc group in Fmoc-NH-PEG8-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG8-CH2COOH is C33H47NO12 . Its molecular weight is 649.73 . The InChI code is 1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) .


Chemical Reactions Analysis

The terminal carboxylic acid in Fmoc-NH-PEG8-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-NH-PEG8-CH2COOH appears as a viscous liquid with a light yellow to brown color . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Biomedical Applications

“Fmoc-NH-PEG8-CH2COOH” has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K peptides, which include “Fmoc-NH-PEG8-CH2COOH”, have shown potential for tissue engineering . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery

“Fmoc-NH-PEG8-CH2COOH” is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . This makes it a potential candidate for drug delivery applications .

Synthesis of Antibody-Drug Conjugates (ADCs)

“Fmoc-NH-PEG8-CH2COOH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .

Synthesis of PROTACs

“Fmoc-NH-PEG8-CH2COOH” is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that induce the degradation of specific proteins .

Medical Research

“Fmoc-NH-PEG8-CH2COOH” is applied in medical research , drug-release, nanotechnology and new materials research, cell culture . It is used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Mechanism of Action

Fmoc-NH-PEG8-CH2COOH is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Fmoc-NH-PEG8-CH2COOH is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Fmoc-NH-PEG8-CH2COOH is used for research purposes only . It has potential applications in medical research, drug-release, nanotechnology, new materials research, and cell culture .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUSGRARXJCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NH-PEG8-CH2COOH

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